

2-(Benzylamino)benzonitrile: A Technical Guide for Chemical Research and Development

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Compound of Interest

Compound Name: 2-(Benzylamino)benzonitrile

Cat. No.: B112776

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Introduction

2-(Benzylamino)benzonitrile is an organic compound featuring a benzonitrile core substituted with a benzylamino group at the ortho position. Its chemical structure makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of the amino and nitrile functional groups facilitates intramolecular cyclization reactions, rendering it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly quinazolines.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug discovery and materials science.

Chemical and Physical Properties

2-(Benzylamino)benzonitrile is a solid at room temperature.[2] Its core physical and chemical properties are summarized below, providing essential data for laboratory and industrial applications.

Property	Value	Source
CAS Number	5589-62-8	[1][3][4][5][6][7]
Molecular Formula	C ₁₄ H ₁₂ N ₂	[1][3][4][6][7]
Molecular Weight	208.26 g/mol	[1][3][4]
IUPAC Name	2-(benzylamino)benzonitrile	[1][3][4]
Synonyms	N-Benzylanthranilonitrile, N-Benzyl-2-aminobenzonitrile	[6]
Melting Point	117.5-118 °C	[1][6]
Boiling Point	381.8 °C (Predicted)	[1][7]
Density	1.12 g/cm ³ (Predicted)	[1][6]
Polar Surface Area	35.8 Å ²	[4][6]
XLogP3	3.7	[4][6]

Synthesis and Reactivity

The synthesis of **2-(benzylamino)benzonitrile** is typically achieved through modern catalytic cross-coupling reactions, which are valued for their efficiency and broad substrate applicability.

Experimental Protocols: Catalytic Amination Strategies

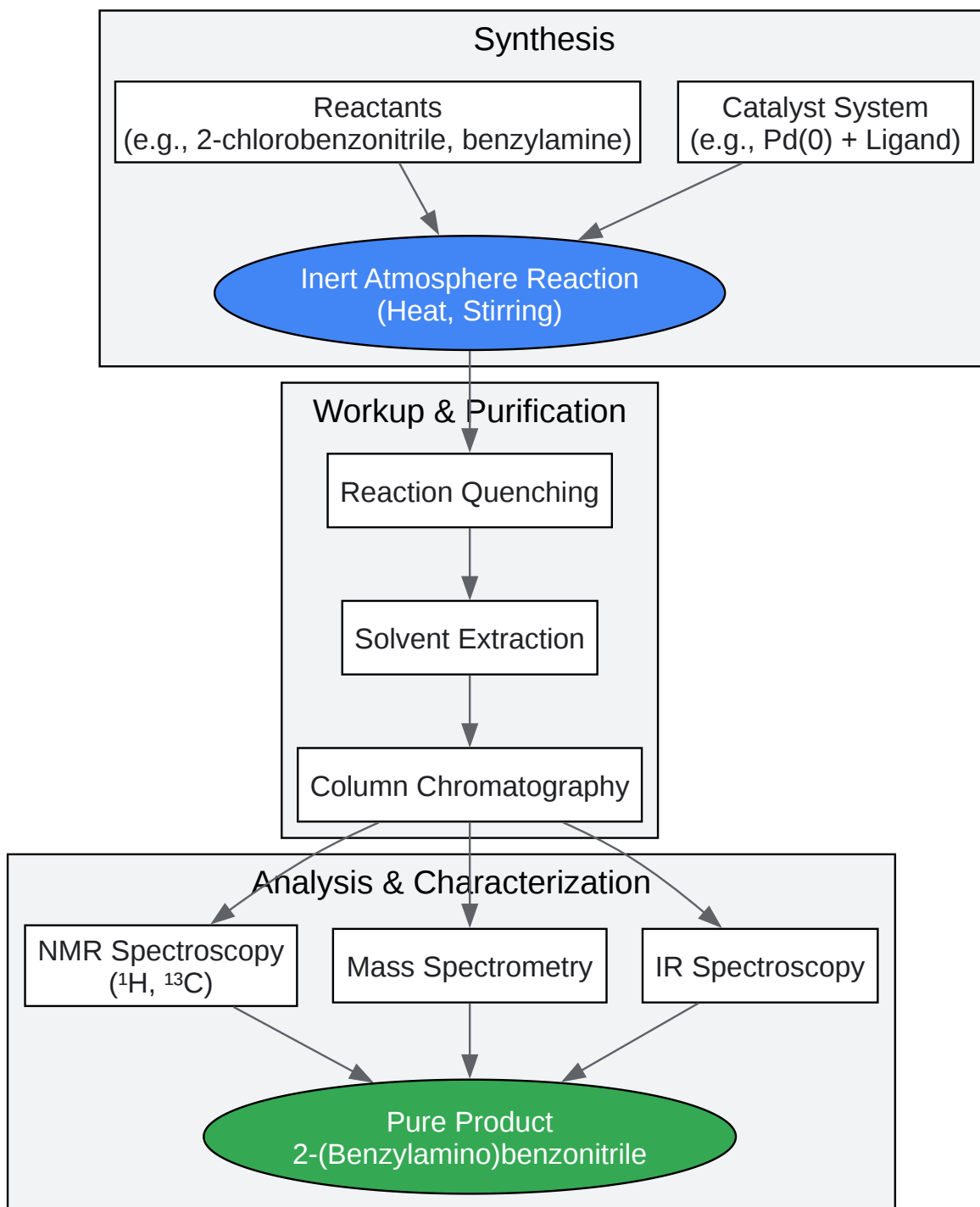
The formation of the C-N bond is central to synthesizing this molecule. The most common approaches involve the coupling of a benzylamine source with a 2-halobenzonitrile, such as 2-chlorobenzonitrile.

- Buchwald-Hartwig Amination (Palladium-catalyzed): This is a highly versatile method for forming C-N bonds.
 - Reactants: 2-chlorobenzonitrile and benzylamine.
 - Catalyst: A palladium-based catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

- Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).
- Base: A non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or potassium carbonate (K_2CO_3).
- Solvent: An anhydrous, aprotic solvent like toluene or dioxane.
- Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated and purified, typically through column chromatography.
- Ullmann Condensation (Copper-catalyzed): A classical method that remains relevant for certain amination reactions.
 - Reactants: 2-iodobenzonitrile or 2-bromobenzonitrile and benzylamine.
 - Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu_2O).
 - Ligand: Often a diamine ligand like ethylenediamine or a phenanthroline derivative.
 - Base: A strong base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4).
 - Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or pyridine.
 - Procedure: Similar to the Buchwald-Hartwig protocol, the components are heated in a suitable solvent. Ullmann reactions often require higher temperatures and longer reaction times. Workup involves quenching the reaction, extraction, and chromatographic purification.

A general workflow for the synthesis, purification, and characterization is depicted below.

General Synthesis & Characterization Workflow

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Caption: General workflow for synthesis and characterization.

Key Reactivity

The primary significance of **2-(benzylamino)benzonitrile** in research is its role as a precursor to heterocyclic systems.^[1] The ortho-disubstituted amino and nitrile groups are perfectly positioned for intramolecular cyclization reactions, providing efficient synthetic routes to quinazolines, a class of compounds with a wide range of biological activities.^{[1][8]}

Spectroscopic Data

Structural confirmation of **2-(benzylamino)benzonitrile** relies on standard spectroscopic methods. While detailed spectral data is not publicly available without specific database access, a ¹³C NMR spectrum has been referenced in the literature.^[9]

- ¹³C NMR: A reference for the ¹³C NMR spectrum can be found in the Australian Journal of Chemistry, 1996, vol. 49, p. 219.^{[9][10]}
- ¹H NMR & IR: Characterization would also typically involve ¹H NMR to confirm the presence of aromatic and methylene protons and IR spectroscopy to identify the characteristic nitrile (C≡N) and amine (N-H) stretching frequencies.

Applications in Research and Drug Development

While there is currently no public research detailing specific anticancer or cytotoxic properties of **2-(benzylamino)benzonitrile** itself, its derivatives and the broader class of benzonitriles are of significant interest in medicinal chemistry.^[1]

Precursor to Bioactive Molecules

The compound serves as a key intermediate for synthesizing quinazolinone derivatives, which have been investigated as potential antidiabetic agents through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.^[8]

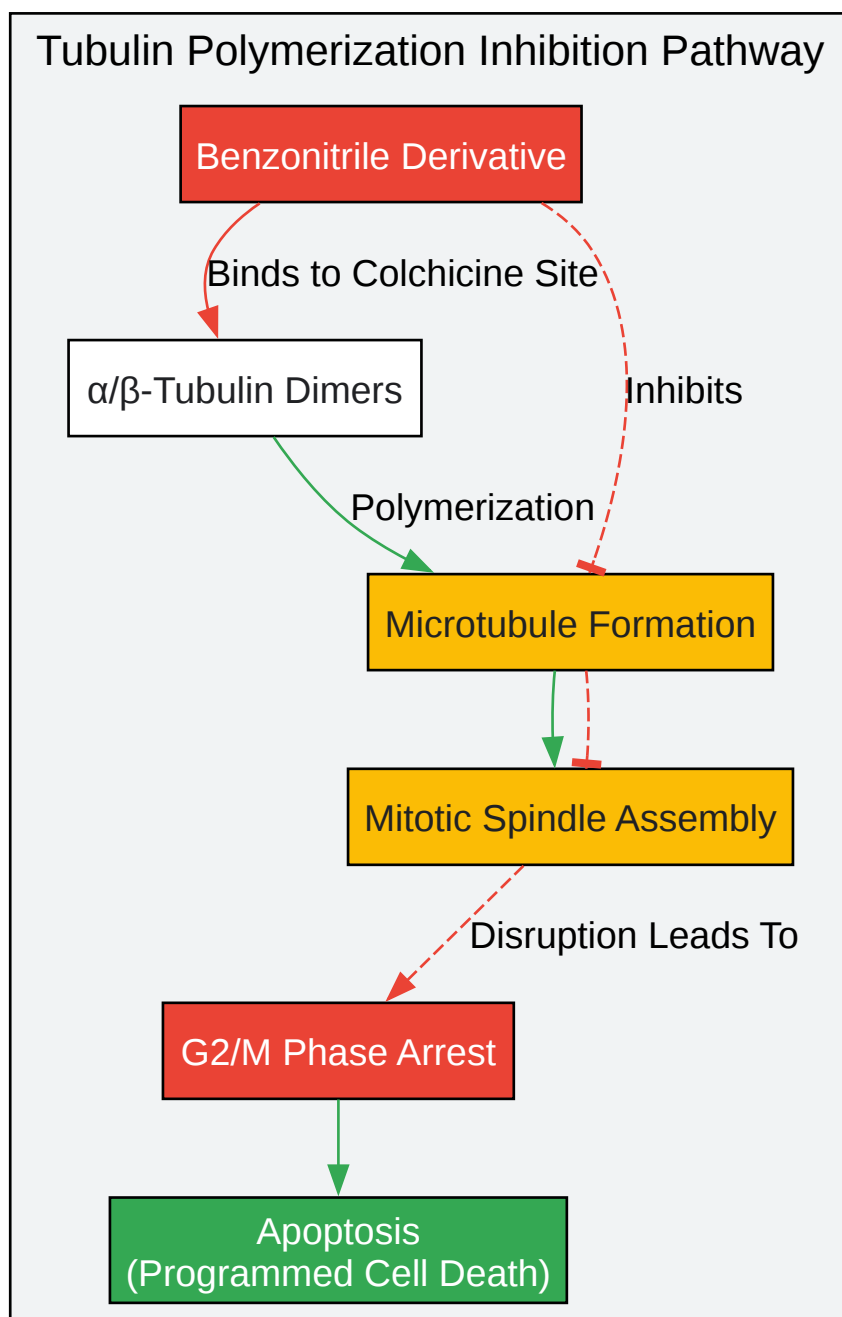
Biological Activity of Benzonitrile Derivatives

The benzonitrile scaffold is present in numerous compounds with demonstrated biological activity.^[11]

- **Anticancer Activity:** A significant mechanism for some benzonitrile derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This leads to cell cycle arrest and apoptosis in cancer cells.[\[11\]](#)
- **Antiviral and Antimicrobial Activity:** Other benzonitrile derivatives have been identified as potent inhibitors of various viruses and have shown activity against a range of bacterial and fungal pathogens.[\[11\]](#)

The signaling pathway for tubulin polymerization inhibition, a known mechanism for the broader class of benzonitrile derivatives, is illustrated below.

General Mechanism for Benzonitrile Derivatives



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Caption: Tubulin inhibition by benzonitrile derivatives.

Safety and Handling

2-(Benzylamino)benzonitrile is classified as hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Class	GHS Hazard Statement
Skin Corrosion/Irritation	H315: Causes skin irritation[4][12]
Serious Eye Damage/Irritation	H318: Causes serious eye damage[4][12]
STOT - Single Exposure	H335: May cause respiratory irritation[4][12]
Aquatic Hazard (Acute)	H400: Very toxic to aquatic life[4][12]

Precautionary Statements:

- Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, eye protection, and face protection.[6][12]
- Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[12]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][12]
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[6][12]

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